N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
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Overview
Description
N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyridazine, piperidine, and indazole moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and piperidine intermediates, followed by their coupling with the indazole derivative. Key steps include:
Formation of Pyridazine Intermediate: This involves the reaction of 2-methoxyphenyl hydrazine with a suitable diketone under acidic conditions to form the pyridazine ring.
Synthesis of Piperidine Intermediate: The piperidine ring is synthesized through the hydrogenation of a pyridine derivative in the presence of a palladium catalyst.
Coupling Reaction: The pyridazine and piperidine intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, suitable solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.
Scientific Research Applications
N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical reactions.
Mechanism of Action
The mechanism of action of N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. This can lead to changes in gene expression, protein function, and cellular behavior, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Uniqueness
N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-32-21-9-5-3-6-17(21)20-10-11-22(28-26-20)30-14-12-16(13-15-30)25-24(31)23-18-7-2-4-8-19(18)27-29-23/h3,5-6,9-11,16H,2,4,7-8,12-15H2,1H3,(H,25,31)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJQKJKSQVEVBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)C4=NNC5=C4CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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